4-methyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Mechanism of Action
Target of Action
Compounds with similar structures to “4-methyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide” often target enzymes or receptors in the body. For instance, sulfonamides, which have a similar structure, are known to inhibit the enzyme dihydropteroate synthase (DHS), which is crucial for folic acid synthesis in bacteria .
Mode of Action
The compound could bind to its target, altering the target’s function. This could lead to changes in cellular processes, such as inhibiting the synthesis of essential molecules or activating certain pathways .
Biochemical Pathways
Depending on the target, the compound could affect various biochemical pathways. For example, if the target is an enzyme involved in folic acid synthesis, the compound could disrupt this pathway, leading to a deficiency of folic acid in bacteria, which is crucial for their growth and reproduction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as lipid solubility can influence how well the compound is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For instance, if the compound inhibits an essential enzyme in bacteria, it could lead to bacterial death .
Biochemical Analysis
Biochemical Properties
4-methyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . The compound’s interaction with this enzyme inhibits its activity, leading to antibacterial effects. Additionally, the compound may interact with proteins involved in cell signaling pathways, potentially affecting cellular communication and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the growth of bacterial cells by disrupting their metabolic processes and preventing the synthesis of essential biomolecules . In mammalian cells, it may affect gene expression by interacting with transcription factors or other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of dihydropteroate synthase, inhibiting its activity and preventing the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication. Additionally, the compound may interact with other enzymes and proteins, leading to changes in cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antibacterial activity, without causing significant toxicity . At high doses, the compound may cause toxic or adverse effects, including damage to tissues and organs. Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which toxicity becomes apparent.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of dihydropteroate synthase affects the folic acid synthesis pathway in bacteria, leading to a decrease in folic acid levels and disruption of bacterial growth . Additionally, the compound may influence other metabolic pathways by interacting with enzymes involved in cellular metabolism, potentially affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Once inside the cells, the compound may bind to proteins that facilitate its distribution to various cellular compartments, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring and subsequent functionalization to introduce the morpholinoethylthio group.
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Morpholinoethylthio Group: The morpholinoethylthio group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the thiadiazole ring is replaced by the morpholinoethylthio moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown potential as an antibacterial and antifungal agent, making it a candidate for further study in the development of new antimicrobial drugs.
Medicine: The compound’s biological activities suggest it could be useful in the treatment of various diseases, including infections and possibly cancer.
Industry: Its chemical properties make it suitable for use in the development of new materials with specific desired characteristics.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
5-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine: This compound shares structural similarities and has been studied for its own unique properties.
4-methyl-N-(2-morpholinoethyl)benzene sulfonamide: Another related compound with notable antibacterial activity.
Uniqueness
What sets 4-methyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
4-methyl-N-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2S3/c1-8-9(23-17-14-8)10(19)13-11-15-16-12(22-11)21-7-4-18-2-5-20-6-3-18/h2-7H2,1H3,(H,13,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADHDCCBDIAYCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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